molecular formula C18H16N2O3 B2461008 1-(3-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 347860-69-9

1-(3-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No. B2461008
CAS RN: 347860-69-9
M. Wt: 308.337
InChI Key: KLUQZQYGFCCIQN-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule. It appears to contain a beta-carboline backbone, which is a common structure in many alkaloids and pharmaceuticals . The “3-hydroxyphenyl” part suggests the presence of a phenolic group, which is a hydroxyl group (-OH) attached to a benzene ring .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, carbidopa, a compound with a hydroxyphenyl structure, is used in combination with levodopa for the treatment of Parkinson’s disease symptoms .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound and how to work safely with it. For instance, the SDS for 3-(4-Hydroxyphenyl)propionic acid indicates that it can cause skin and eye irritation .

Future Directions

Research into complex organic compounds like the one you mentioned is ongoing. For example, hydroxyphenyl propionic acids have shown potential in inhibiting lipid accumulation, which could have implications for treating conditions like non-alcoholic fatty liver disease .

properties

IUPAC Name

1-(3-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-11-5-3-4-10(8-11)16-17-13(9-15(20-16)18(22)23)12-6-1-2-7-14(12)19-17/h1-8,15-16,19-21H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUQZQYGFCCIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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